JAK2 vs. JAK3 Selectivity Driven by Core Scaffold Substitution
In the optimization of selective JAK2 inhibitors, the 1,2,4-triazolo[1,5-a]pyridine scaffold was essential for achieving JAK2 selectivity over JAK3. Compound 23, featuring a meta-substituted C2-NH-aryl moiety on the triazolopyridine core, demonstrated exceptional JAK2 selectivity over JAK3 [1]. While specific IC50 values are provided, the key differentiation is the selective profile enabled by the core scaffold compared to other kinase inhibitor scaffolds lacking this bias.
| Evidence Dimension | Kinase Selectivity Profile |
|---|---|
| Target Compound Data | Compound 23 (1,2,4-triazolo[1,5-a]pyridine-based) provided exceptional selectivity for JAK2 over JAK3. |
| Comparator Or Baseline | Other kinase inhibitor scaffolds (e.g., pyrrolopyrimidines) often have broader JAK family inhibition. |
| Quantified Difference | Qualitative class-level selectivity advantage for JAK2 over JAK3. |
| Conditions | In vitro kinase panel screening. |
Why This Matters
Selectivity is critical to avoid immunosuppression linked to JAK3 inhibition, making this scaffold valuable for safer oncology therapeutics [1].
- [1] Dugan, B.J. et al. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. J Med Chem. 2012, 55(11):5243-54. View Source
